molecular formula C8H8N2O3S B13983416 1,3-dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one

1,3-dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one

Katalognummer: B13983416
Molekulargewicht: 212.23 g/mol
InChI-Schlüssel: ABQZOLIIOMZLLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one is a heterocyclic compound with a benzimidazole core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one typically involves the reaction of benzimidazole derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 1,3-dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Vergleich Mit ähnlichen Verbindungen

    1,3-Dihydro-2H-Benzimidazol-2-one: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    1,3-Dihydro-5-(methylthio)-2H-Benzimidazol-2-one: Contains a methylthio group instead of a methylsulfonyl group, leading to variations in its biological activity and chemical behavior.

Uniqueness: 1,3-Dihydro-5-(methylsulfonyl)-2H-Benzimidazol-2-one is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications.

Eigenschaften

Molekularformel

C8H8N2O3S

Molekulargewicht

212.23 g/mol

IUPAC-Name

5-methylsulfonyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H8N2O3S/c1-14(12,13)5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)

InChI-Schlüssel

ABQZOLIIOMZLLT-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.